molecular formula C9H8FNO B12342687 4-Fluoro-1-methylindolin-2-one

4-Fluoro-1-methylindolin-2-one

Cat. No.: B12342687
M. Wt: 165.16 g/mol
InChI Key: DVELLIGPTBQUMH-UHFFFAOYSA-N
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Description

4-Fluoro-1-methylindolin-2-one is a chemical compound belonging to the indolin-2-one family. This compound is characterized by the presence of a fluorine atom at the fourth position and a methyl group at the first position of the indolin-2-one core structure. Indolin-2-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-1-methylindolin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluoronitrobenzene and dimethyl malonate.

    Reaction Steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methylindolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions include various substituted indolin-2-one derivatives, which can exhibit different biological activities and properties.

Scientific Research Applications

4-Fluoro-1-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methylindolin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-Methylindolin-2-one: Lacks the fluorine atom at the fourth position.

    5-Fluoro-1-methylindolin-2-one: Has the fluorine atom at the fifth position instead of the fourth.

    3-Methylindolin-2-one: Has a methyl group at the third position instead of the first.

Uniqueness

4-Fluoro-1-methylindolin-2-one is unique due to the specific positioning of the fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of the fluorine atom at the fourth position enhances its potential as a pharmacophore, making it a valuable compound for drug development .

Properties

Molecular Formula

C9H8FNO

Molecular Weight

165.16 g/mol

IUPAC Name

4-fluoro-1-methyl-3H-indol-2-one

InChI

InChI=1S/C9H8FNO/c1-11-8-4-2-3-7(10)6(8)5-9(11)12/h2-4H,5H2,1H3

InChI Key

DVELLIGPTBQUMH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC2=C1C=CC=C2F

Origin of Product

United States

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